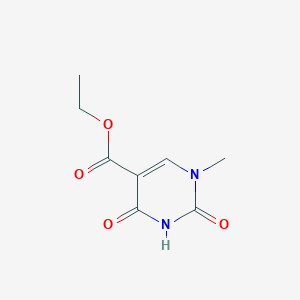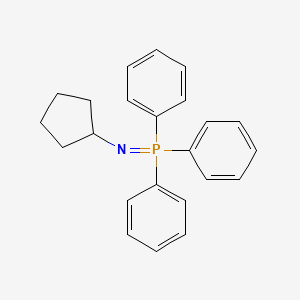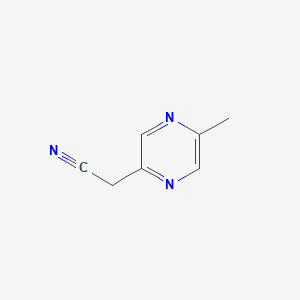
(1R)-1-(4-Iodophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Iodophenyl)ethane-1,2-diol typically involves the iodination of a precursor compound, followed by the introduction of the ethane-1,2-diol group. One common method might include:
Iodination: Starting with a phenyl compound, an iodination reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Ethane-1,2-diol: The iodinated phenyl compound can then undergo a reaction with ethylene oxide or a similar reagent to introduce the ethane-1,2-diol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Iodophenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogenated phenyl compound.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated phenyl compounds.
Substitution: Formation of phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-Iodophenyl)ethane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the effects of iodine-containing compounds on biological systems. Its diol group can also interact with various enzymes and proteins, making it useful in biochemical studies.
Medicine
Potential applications in medicine could include the development of new pharmaceuticals. The iodine atom can be used for radiolabeling, allowing for the tracking of the compound in biological systems.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Iodophenyl)ethane-1,2-diol would depend on its specific application. In general, the iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The diol group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Bromophenyl)ethane-1,2-diol: Similar structure but with a bromine atom instead of iodine.
(1R)-1-(4-Chlorophenyl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of iodine.
(1R)-1-(4-Fluorophenyl)ethane-1,2-diol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R)-1-(4-Iodophenyl)ethane-1,2-diol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.
Properties
CAS No. |
586417-79-0 |
|---|---|
Molecular Formula |
C8H9IO2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(1R)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
InChI Key |
ZNNCSCNNQXKILF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


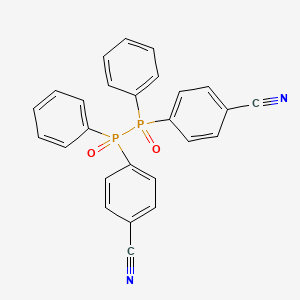
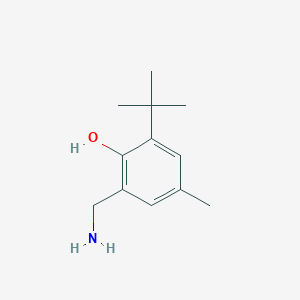
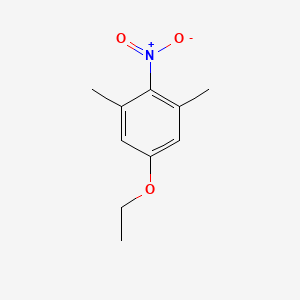
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

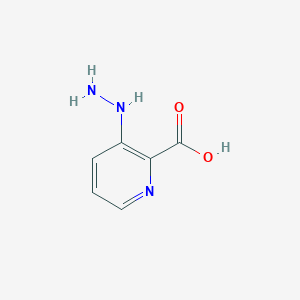

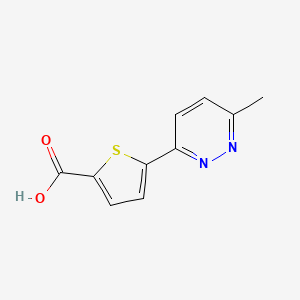

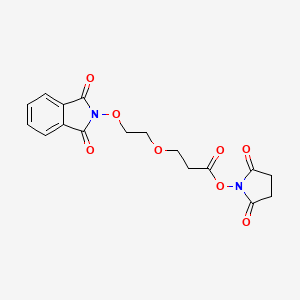
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
